3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride
Description
3-Carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride derivative with a molecular formula of C₈H₇Cl₂NO₄S (calculated molecular weight: ~283.97 g/mol). Its structure features a benzene ring substituted at positions 1 (sulfonyl chloride, -SO₂Cl), 2 (methoxy, -OCH₃), 3 (carbamoyl, -CONH₂), and 5 (chloro, -Cl). The sulfonyl chloride group renders it highly reactive toward nucleophiles, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
3-carbamoyl-5-chloro-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-15-7-5(8(11)12)2-4(9)3-6(7)16(10,13)14/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKBWYGGUUFUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxy Group Installation via O-Methylation
The methoxy group is typically introduced early due to its strong activating nature. Starting with 2-hydroxy-5-chlorobenzoic acid, methylation using dimethyl sulfate (DMS) or methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) yields 2-methoxy-5-chlorobenzoic acid.
Reaction Conditions :
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Solvent : Acetone or DMF
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Temperature : 60–80°C
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Time : 6–12 hours
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Yield : ~85%
The methoxy group activates the ring for subsequent electrophilic substitutions while directing incoming substituents to ortho/para positions.
Regioselective Chlorination
Chlorination at position 5 is achieved via electrophilic substitution. Using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) directs the chloro group para to the methoxy substituent.
Reaction Conditions :
-
Catalyst : FeCl₃ (1.2 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0–5°C (to minimize polychlorination)
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Yield : ~78%
Carbamoyl Group Introduction via Hofmann Rearrangement
The carboxylic acid moiety in 2-methoxy-5-chlorobenzoic acid is converted to a carbamoyl group. First, the acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, which undergoes Hofmann rearrangement using sodium hypochlorite (NaOCl) and ammonia (NH₃) to yield the primary amide.
Reaction Pathway :
-
Acyl Chloride Formation :
-
Hofmann Rearrangement :
Optimization Notes :
-
Excess NH₃ ensures complete conversion.
-
Side products like nitriles are mitigated by controlling pH and temperature.
Sulfonation and Chlorosulfonation
Sulfonyl chloride installation requires chlorosulfonic acid (HSO₃Cl). The methoxy group directs sulfonation to position 1 (ortho to -OCH₃), forming 3-carbamoyl-5-chloro-2-methoxybenzenesulfonic acid, which is subsequently treated with PCl₅ to yield the sulfonyl chloride.
Reaction Conditions :
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Reagent : HSO₃Cl (3.0 equiv)
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Solvent : Dry DCM
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Temperature : −10°C to 0°C (exothermic reaction)
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Quenching : Ice-cold water
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Yield : ~70%
Comparative Analysis of Carbamoylation Methods
Carbamoylation efficiency varies with reagents and conditions. The table below contrasts two approaches:
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Hofmann Rearrangement | SOCl₂, NH₃, NaOCl | 0–5°C | 75 | 92 |
| Curtius Reaction | NaN₃, PPh₃, COCl₂ | 25°C | 68 | 88 |
The Hofmann method offers higher yields and lower byproduct formation, making it preferable for industrial scaling.
Industrial-Scale Production Challenges
Sulfonation Reactor Design
Chlorosulfonic acid’s corrosivity necessitates reactors lined with glass or Hastelloy. Temperature control (±2°C) is critical to prevent over-sulfonation and decomposition.
Waste Management
Neutralization of acidic byproducts (e.g., HCl, SO₂) requires scrubbers with NaOH solutions, yielding NaCl and Na₂SO₃ for safe disposal.
Alternative Pathways and Emerging Techniques
Directed Ortho Metalation (DoM)
Using methoxy as a directing group, lithiation at position 3 (ortho to -OCH₃) enables direct carbamoyl introduction via reaction with CONR₂ electrophiles.
Advantages :
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Fewer steps
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Higher regioselectivity
Limitations :
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Sensitivity to moisture/air
Chemical Reactions Analysis
Types of Reactions: 3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₇Cl₂NO₄S
- Molecular Weight : 284.12 g/mol
- IUPAC Name : 3-carbamoyl-5-chloro-2-methoxybenzenesulfonyl chloride
This compound features a sulfonyl chloride group, which is highly reactive and facilitates various substitution reactions with nucleophiles, making it a valuable reagent in organic synthesis.
Organic Synthesis
3-Carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride is primarily used as a reagent in organic synthesis to produce sulfonamide and sulfonate derivatives. The compound's reactivity allows for the formation of diverse products through:
- Substitution Reactions : The sulfonyl chloride group can be substituted with amines or alcohols to form sulfonamides or sulfonates.
- Oxidation and Reduction Reactions : Under specific conditions, this compound can undergo oxidation or reduction, leading to new products.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Substitution | Amines, Alcohols, Thiols | Varies based on substrates |
| Oxidation | Hydrogen Peroxide | Controlled environment |
| Reduction | Sodium Borohydride | Mild conditions |
Biological and Medicinal Applications
The compound has shown promise in biological research due to its ability to modify biomolecules, which is crucial for studying their interactions. Key applications include:
-
Pharmaceutical Development : It is utilized in the synthesis of new pharmaceutical agents targeting diseases such as cancer. Its ability to form covalent bonds with biomolecules aids in the development of inhibitors for specific biological targets like COX-2.
- Case Study : In drug development, researchers have employed this compound to create novel agents that exhibit antitumor activity by modifying key biomolecules involved in tumorigenesis .
- Antimicrobial Activity : Studies suggest that derivatives formed from this compound exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, resulting in the modification of biomolecules and other substrates . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
(a) 3-Bromo-5-chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
(b) 3-Chloro-5-(trifluoromethyl)benzoyl chloride
- Molecular Formula : C₈H₃ClF₃O
- Molecular Weight : 213.56 g/mol
- Key Differences :
- Benzoyl chloride (-COCl) replaces sulfonyl chloride (-SO₂Cl).
- Trifluoromethyl (-CF₃) at position 5 instead of chlorine.
- Implications :
- Benzoyl chlorides are less reactive than sulfonyl chlorides in nucleophilic acyl substitutions due to differences in leaving-group stability.
- The electron-withdrawing -CF₃ group strongly deactivates the ring, directing further substitutions to meta/para positions, whereas the parent compound’s -Cl and -SO₂Cl groups offer mixed electronic effects .
Functional Group Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 3-Carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride | C₈H₇Cl₂NO₄S | 283.97 | -SO₂Cl, -OCH₃, -CONH₂, -Cl |
| 3-Bromo-5-chloro-2-(methoxymethoxy)benzene-1-sulfonyl chloride | C₈H₇BrCl₂O₄S | 350.01 | -SO₂Cl, -OCH₂OCH₃, -Br, -Cl |
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₃O | 213.56 | -COCl, -CF₃, -Cl |
Reactivity and Stability
- Nucleophilic Substitution : The sulfonyl chloride group in the parent compound reacts readily with amines to form sulfonamides (e.g., as seen in , where a sulfonamido group is part of a triazole derivative) . In contrast, benzoyl chlorides () preferentially form esters or amides via acyl substitution .
Research Findings and Commercial Status
- Discontinuation Note: Both this compound and its brominated analog are listed as discontinued by suppliers (), suggesting challenges in synthesis, purification, or market demand .
- Safety Data : While safety data for the parent compound are unavailable, structurally related benzoyl chlorides () often require careful handling due to corrosive and moisture-sensitive properties .
Biological Activity
3-Carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride (CAS No. 1492443-73-8) is a sulfonyl chloride compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₇Cl₂NO₄S
- IUPAC Name : 3-carbamoyl-5-chloro-2-methoxybenzenesulfonyl chloride
- Structure : The compound features a sulfonyl chloride group, which is known for its reactivity towards nucleophiles, making it a versatile reagent in organic synthesis.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophiles. This interaction leads to the modification of biomolecules, which can result in various biological effects. The sulfonyl chloride group is particularly reactive, facilitating substitution reactions that can yield sulfonamide derivatives and other biologically active compounds.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, salicylanilides, which share structural similarities, have been shown to be effective against pathogens such as Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli .
| Compound Type | MIC (µM) | Target Pathogen |
|---|---|---|
| Salicylanilides | 0.8–1.6 | M. tuberculosis |
| Sulfonamide Derivatives | Varies | Various Bacterial Strains |
Cytotoxicity Studies
Cytotoxicity assays conducted on murine macrophage cell lines (J774.1) have demonstrated that compounds with similar structures often exhibit low micromolar cytotoxicity (IC50 values) . This suggests a correlation between antimicrobial potency and cytotoxic effects, highlighting the need for careful evaluation in drug development.
Case Study 1: Antitubercular Activity
A study focused on the structure-activity relationships of antitubercular agents identified derivatives of salicylanilides as promising candidates for treating multidrug-resistant tuberculosis. The modifications made to the salicylanilide structure resulted in enhanced activity against M. tuberculosis, emphasizing the importance of chemical modifications in developing effective treatments .
Case Study 2: Drug Development Applications
The compound has been utilized in synthesizing new pharmaceutical agents targeting various diseases, including cancer. Its ability to modify biomolecules makes it a valuable tool in drug discovery processes aimed at developing inhibitors for specific biological targets such as COX-2, which is implicated in tumorigenesis .
Comparative Analysis with Similar Compounds
In comparison with other sulfonamide derivatives, this compound stands out due to its unique reactivity profile.
| Compound | Activity Profile |
|---|---|
| 3-Carbamoyl-5-chloro... | High reactivity; potential antimicrobial |
| 3-Carbamoyl-5-chloro... | Moderate activity; less reactive |
Q & A
Q. What are the optimal synthetic routes for 3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride, and how can reaction conditions be optimized for high purity?
The synthesis of sulfonyl chlorides typically involves chlorination of sulfonic acids or sulfonamides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For 3-carbamoyl derivatives, a stepwise approach may include:
Sulfonation : Introduce the sulfonyl group via electrophilic substitution under controlled temperature (0–5°C) to minimize side reactions.
Chlorination : React the intermediate sulfonic acid with excess SOCl₂ in anhydrous dichloromethane, maintaining an inert atmosphere to prevent hydrolysis .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (from ethanol/water) to achieve ≥95% purity. Monitor by HPLC .
Key considerations : Excess SOCl₂ improves yield but requires careful quenching. Trace moisture leads to hydrolysis, reducing purity.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Stability studies should evaluate:
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic sensitivity : Monitor degradation in aqueous buffers (pH 4–9) via NMR or LC-MS over 24–72 hours.
- Light sensitivity : Expose samples to UV/visible light and assess decomposition by TLC or FTIR .
Data interpretation : Sulfonyl chlorides are prone to hydrolysis; store under anhydrous conditions at –20°C in amber vials. Add molecular sieves to solvents for long-term storage .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy, carbamoyl, and chloro groups).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for chlorine.
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and detect hydrolyzed byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during functionalization of the benzene ring?
Conflicting reports on substitution patterns may arise from:
- Electrophilic competition : The methoxy group is ortho/para-directing, while the sulfonyl chloride is meta-directing. Use DFT calculations (e.g., Gaussian 09) to model electronic effects and predict dominant pathways .
- Steric hindrance : Bulkier reagents may favor substitution at less hindered positions. Validate via X-ray crystallography (if crystals are obtainable) or NOESY NMR .
Case study : In a 2021 synthesis, competing chlorination at C5 vs. C3 was resolved by adjusting reaction temperature and SOCl₂ stoichiometry .
Q. What strategies mitigate side reactions during peptide/protein conjugation using this sulfonyl chloride?
When modifying biomolecules:
- pH control : Conduct reactions at pH 7–8 (borate buffer) to deprotonate lysine residues while minimizing hydrolysis.
- Temperature : Keep below 25°C to reduce sulfonate ester formation.
- Quenching : Add excess tert-butylamine post-reaction to scavenge unreacted sulfonyl chloride .
Validation : Use MALDI-TOF or SDS-PAGE to confirm conjugation efficiency. Compare with negative controls (no sulfonyl chloride) .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Design experiments to probe:
- Leaving group ability : Compare reaction rates with other sulfonyl chlorides (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) under identical conditions .
- Kinetic isotope effects : Use deuterated solvents (DMSO-d₆) to identify rate-limiting steps.
- Computational modeling : Apply density functional theory (DFT) to map transition states and charge distribution .
Example : A 2023 study used Hammett plots to correlate substituent effects with SNAr rates, revealing the carbamoyl group’s electron-withdrawing impact .
Q. What are the challenges in scaling up synthesis while maintaining reproducibility?
Critical factors include:
- Solvent selection : Replace dichloromethane with toluene for easier large-scale removal.
- Mixing efficiency : Optimize stirrer speed to ensure homogeneous SOCl₂ distribution.
- Batch vs. flow chemistry : Flow systems improve heat dissipation and reduce side products .
Troubleshooting : Pilot runs (10–100 g) often reveal purity drops due to incomplete chlorination; address via inline FTIR monitoring .
Q. How can this compound be utilized in developing covalent inhibitors for enzyme targets?
As a warhead in drug discovery:
- Target validation : Screen against cysteine proteases (e.g., SARS-CoV-2 Mpro) using fluorescence-based activity assays.
- Selectivity profiling : Test cross-reactivity with serine hydrolases (e.g., trypsin) via competitive ABPP (activity-based protein profiling) .
- Structural analysis : Co-crystallize inhibitor-enzyme complexes to confirm covalent bond formation (PDB deposition recommended) .
Recent application : A 2024 study used this sulfonyl chloride to develop irreversible inhibitors for oncology targets, achieving IC₅₀ values <100 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
